molecular formula C24H24K4N2O10 B12395417 5,5'-Dimethyl BAPTA (tetrapotassium)

5,5'-Dimethyl BAPTA (tetrapotassium)

Cat. No.: B12395417
M. Wt: 656.8 g/mol
InChI Key: ZTYPMCZKMUHRKT-UHFFFAOYSA-J
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Description

5,5'-Dimethyl BAPTA (tetrapotassium) is a useful research compound. Its molecular formula is C24H24K4N2O10 and its molecular weight is 656.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,5'-Dimethyl BAPTA (tetrapotassium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,5'-Dimethyl BAPTA (tetrapotassium) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H24K4N2O10

Molecular Weight

656.8 g/mol

IUPAC Name

tetrapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate

InChI

InChI=1S/C24H28N2O10.4K/c1-15-3-5-17(25(11-21(27)28)12-22(29)30)19(9-15)35-7-8-36-20-10-16(2)4-6-18(20)26(13-23(31)32)14-24(33)34;;;;/h3-6,9-10H,7-8,11-14H2,1-2H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34);;;;/q;4*+1/p-4

InChI Key

ZTYPMCZKMUHRKT-UHFFFAOYSA-J

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=CC(=C2)C)N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+]

Origin of Product

United States

The Critical Nature of Controlled Intracellular Calcium Dynamics

Intracellular calcium (Ca²⁺) is a ubiquitous and versatile second messenger, translating a variety of extracellular stimuli into specific cellular responses. youtube.compnas.org The concentration of free Ca²⁺ in the cytosol of a resting cell is maintained at a very low level, typically around 100 nanomolar, which is several orders of magnitude lower than the extracellular concentration. This steep electrochemical gradient allows for rapid and localized influxes of Ca²⁺ through various ion channels in response to signals. mdpi.com

These transient increases in Ca²⁺, often referred to as calcium signals, are not simple on-off switches but are complex in their spatial and temporal dynamics. nih.govyoutube.com They can manifest as brief, localized "sparks" or "puffs" or as propagating waves that travel throughout the cell. nih.govyoutube.com This precise control over the amplitude, frequency, and location of Ca²⁺ signals is crucial for regulating a multitude of physiological processes, including:

Muscle Contraction: Calcium binding to troponin is the trigger for the interaction between actin and myosin filaments. youtube.com

Neurotransmission: The influx of Ca²⁺ at the presynaptic terminal is essential for the release of neurotransmitters. youtube.comnih.gov

Gene Expression: Calcium can influence the activity of transcription factors, thereby altering gene expression patterns. youtube.com

Cell Proliferation and Division: The cell cycle is, in part, regulated by fluctuations in intracellular calcium levels. youtube.com

Fertilization and Development: A wave of calcium is a key event that initiates development following fertilization. youtube.com

Apoptosis (Programmed Cell Death): Dysregulation of calcium homeostasis can trigger pathways leading to cell death. youtube.comnih.gov

Given this central role, the ability to experimentally manipulate intracellular calcium is paramount to understanding cellular physiology and pathophysiology.

The Advancement of Bapta Derivatives As Research Tools

To study the function of calcium, scientists require tools that can rapidly and selectively bind Ca²⁺ ions, effectively buffering or clamping the intracellular concentration at a desired level. While earlier chelators like EGTA were useful, they possess certain limitations, such as sensitivity to pH and slower Ca²⁺ binding and release kinetics. interchim.fr

The development of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) and its derivatives represented a significant leap forward. interchim.fr These molecules were specifically designed to overcome the shortcomings of previous chelators. Key advantages of the BAPTA family include:

High Selectivity for Ca²⁺ over Mg²⁺: This is critical as the intracellular concentration of magnesium is much higher than that of resting calcium. interchim.fr

Fast Binding and Release Kinetics: BAPTA chelators can buffer rapid calcium transients more effectively than slower chelators like EGTA. interchim.frbioscience.co.uk

Relative Insensitivity to pH: Their Ca²⁺ affinity is less affected by changes in intracellular pH within the physiological range compared to EGTA. interchim.frbioscience.co.ukthomassci.com

Researchers have synthesized a variety of BAPTA analogs with a wide range of calcium dissociation constants (Kd), allowing for the selection of a chelator best suited for the specific calcium concentration range being investigated in a given experiment. bioscience.co.ukbiotium.com These derivatives are often available in a membrane-permeant acetoxymethyl (AM) ester form, which can be loaded into cells by incubation. bioscience.co.ukbiotium.com Once inside the cell, cytoplasmic esterases cleave the AM group, trapping the active, membrane-impermeant form of the chelator in the cytosol. bioscience.co.ukbiotium.com

5,5 Dimethyl Bapta Tetrapotassium : a High Affinity Chelator

Among the various BAPTA derivatives, 5,5'-Dimethyl BAPTA stands out due to its exceptionally high affinity for calcium. interchim.fr The addition of the two methyl groups to the benzene (B151609) rings of the BAPTA structure significantly lowers the dissociation constant (Kd), meaning it binds Ca²⁺ more tightly than the parent BAPTA molecule. interchim.fr The tetrapotassium salt form ensures its solubility in aqueous solutions for experimental use. medchemexpress.commedchemexpress.com

The primary research utility of 5,5'-Dimethyl BAPTA stems from its ability to act as a powerful intracellular calcium buffer. By introducing a high concentration of this chelator into a cell, researchers can effectively prevent or strongly attenuate transient increases in cytosolic calcium that would normally occur in response to a stimulus. This allows for "loss-of-function" type experiments, where scientists can investigate whether a specific cellular process is dependent on a rise in intracellular calcium.

Key Properties of 5,5'-Dimethyl BAPTA (Tetrapotassium Salt)
PropertyValueSource
Molecular FormulaC₂₄H₂₄K₄N₂O₁₀ thomassci.com
Molecular Weight~657 g/mol thomassci.com
Ca²⁺ Dissociation Constant (Kd) without Mg²⁺~40 nM - 160 nM thomassci.comthermofisher.com
Ca²⁺ Dissociation Constant (Kd) with 1 mM Mg²⁺~440 nM thomassci.com
FormWhite solid thomassci.com
SolubilityWater soluble thomassci.com
Comparison of Ca²⁺ Affinity (Kd) for Select BAPTA Chelators
ChelatorApproximate Kd (no Mg²⁺)Source
5,5'-Dimethyl BAPTA ~40 nM thermofisher.com
BAPTA~110 nM lumiprobe.com
5,5'-Dibromo BAPTA~3.6 µM vwr.com

Research Paradigms Utilizing 5,5 Dimethyl Bapta

Principles of Calcium Ion Sequestration by BAPTA Analogs

The foundational principle of calcium ion sequestration by 1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA) and its analogs, including 5,5'-Dimethyl BAPTA, lies in their molecular structure, which forms a coordination cage for calcium ions. interchim.frcore.ac.uk Derived from the less selective chelator EGTA, BAPTA was engineered to exhibit a high selectivity for Ca²⁺ over other divalent cations, most notably magnesium (Mg²⁺), which is present at significantly higher concentrations within cells. interchim.frcapes.gov.br This selectivity is a key advantage, allowing for the specific buffering of calcium without significantly disturbing magnesium-dependent cellular processes. interchim.fr

The chelation process involves the binding of the calcium ion by the four carboxylate groups and the two nitrogen atoms within the BAPTA molecule. core.ac.uk This coordination results in a stable complex, effectively removing free calcium ions from the solution. A significant feature of BAPTA and its derivatives is their rapid binding and release of calcium ions, which is approximately 50 to 400 times faster than that of EGTA. interchim.frthermofisher.com This kinetic advantage makes BAPTA analogs particularly well-suited for studying fast calcium transients in cellular signaling. thermofisher.comnih.gov Furthermore, the calcium-binding affinity of BAPTA analogs is relatively insensitive to pH changes within the physiological range, a notable improvement over EGTA. interchim.frcapes.gov.br

Kinetic and Thermodynamic Characteristics of Calcium Binding and Release by 5,5'-Dimethyl BAPTA (Tetrapotassium) in Defined Buffer Systems

Thermodynamically, the key characteristic is the dissociation constant (Kd), which reflects the concentration of calcium at which half of the chelator molecules are bound. A lower Kd indicates a higher affinity for calcium. 5,5'-Dimethyl BAPTA is recognized as the highest affinity BAPTA analog. interchim.fr Its Kd for calcium is significantly lower than that of the parent BAPTA, making it a more potent calcium chelator. interchim.fr The presence of other ions, such as magnesium, can influence the apparent affinity of the chelator for calcium.

ParameterValueConditionsReference
On-Rate (k_on) of BAPTA10⁸ - 10⁹ M⁻¹s⁻¹pH 7.2, 22°C nih.gov
Kd of 5,5'-Dimethyl BAPTA (no Mg²⁺)40 nM10 mM MOPS, 100 mM KCl, pH 7.3, 22°C thermofisher.com
Kd of 5,5'-Dimethyl BAPTA (1 mM Mg²⁺)0.44 µMNot specified interchim.fr

Influence of Physiologically Relevant pH and Ionic Environments on 5,5'-Dimethyl BAPTA (Tetrapotassium) Chelation Efficacy

The intracellular environment is a complex milieu of varying pH and ionic strength, both of which can impact the function of calcium chelators. While BAPTA and its derivatives are known for their relative insensitivity to pH compared to EGTA, their calcium affinity can still be affected, particularly under more acidic conditions. interchim.frcapes.gov.brnih.gov Protonation of the amine groups in the BAPTA molecule at lower pH can interfere with calcium binding, leading to an increase in the dissociation constant (a decrease in affinity). esyalabs.com

The ionic strength of the buffer system also plays a role in the chelation efficacy of BAPTA analogs. nih.govnih.gov Increasing the ionic strength generally leads to a reduction in the apparent calcium association constant (K'Ca), although BAPTA and its derivatives are more affected by this than EGTA. nih.gov Temperature is another factor, with increasing temperatures leading to an increase in the K'Ca for BAPTA analogs. nih.gov

Environmental FactorEffect on BAPTA AnalogsReference
Decreasing pH (more acidic)Decreases Ca²⁺ affinity (increases Kd) esyalabs.comnih.gov
Increasing Ionic StrengthDecreases apparent Ca²⁺ association constant nih.gov
Increasing TemperatureIncreases apparent Ca²⁺ association constant nih.gov

Quantitative Assessment of Intracellular Calcium Buffering Capacity by 5,5'-Dimethyl BAPTA (Tetrapotassium) in Cellular Models

The effect of intracellular BAPTA on calcium signaling is concentration-dependent. At lower concentrations, it can slow the time course of calcium transients and reduce their amplitude. biotium.com For example, in neuroblastoma x glioma hybrid cells, 1 µM of BAPTA-AM increased the time constant of the decline of K⁺-induced calcium transients by a factor of 4.1 and reduced the amplitude by about 50%. biotium.com At higher concentrations, BAPTA can almost completely inhibit these transients. biotium.com In some experimental paradigms, high concentrations of BAPTA are used to effectively clamp the intracellular calcium concentration at a very low level, allowing researchers to study cellular processes in the near absence of free calcium. interchim.fr

It is important to note that while BAPTA and its derivatives are invaluable research tools, they can have effects unrelated to calcium chelation, such as the disruption of microtubules in certain cell types. thermofisher.com Therefore, careful consideration and appropriate controls are necessary when interpreting experimental results.

Cellular ModelBAPTA-AM ConcentrationObserved Effect on Calcium SignalingReference
Neuroblastoma x Glioma Hybrid Cells1 µMIncreased decline time constant of Ca²⁺ transients by 4.1-fold; reduced amplitude by ~50% biotium.com
Neuroblastoma x Glioma Hybrid Cells30 µMAlmost complete inhibition of K⁺-induced calcium transients biotium.com
Canine Ventricular Myocytes5 µMLengthened action potential duration, an effect linked to altered Ca²⁺-dependent inactivation of L-type Ca²⁺ channels researchgate.net
Bovine Oocytes10 µMReduced intracellular Ca²⁺ levels following vitrification

Strategies for Intracellular Delivery and Distribution of 5,5'-Dimethyl BAPTA (Tetrapotassium)

The effective use of 5,5'-Dimethyl BAPTA hinges on its successful delivery into the intracellular environment. As the tetrapotassium salt form is membrane-impermeant, several techniques have been developed to introduce it into living cells. interchim.fr The choice of method depends on the cell type, the experimental question, and the desired level of control over the intracellular concentration of the chelator.

Permeabilized Cell Models for Direct Introduction

One straightforward approach to introduce 5,5'-Dimethyl BAPTA (tetrapotassium) into cells is through the use of permeabilized cell models. This technique involves transiently disrupting the integrity of the plasma membrane, allowing the direct entry of molecules from the extracellular solution into the cytoplasm.

Common methods for cell permeabilization include the use of detergents like saponin (B1150181) or digitonin, or the application of pore-forming toxins. Once the membrane is permeabilized, the cells are incubated in a solution containing a known concentration of 5,5'-Dimethyl BAPTA (tetrapotassium). This allows for the equilibration of the chelator between the intracellular and extracellular environments, resulting in a relatively uniform distribution within the cell population.

A significant advantage of this method is the direct control over the intracellular concentration of the chelator by adjusting its concentration in the loading buffer. However, a major consideration is the potential for loss of essential intracellular components and the disruption of normal cellular function due to the permeabilization process. Therefore, experimental conditions must be carefully optimized to minimize these artifacts.

Microinjection and Patch-Clamp Infusion Techniques for Targeted Loading

For studies requiring precise delivery of 5,5'-Dimethyl BAPTA (tetrapotassium) to individual cells, microinjection and patch-clamp infusion are the methods of choice. interchim.fr

Microinjection involves using a fine glass micropipette to directly inject a solution containing 5,5'-Dimethyl BAPTA (tetrapotassium) into the cytoplasm of a target cell. This technique offers unparalleled control over the amount of chelator delivered and ensures that only the selected cell is loaded. It is particularly useful for studying cell-autonomous processes and for experiments involving large cells, such as oocytes or neurons. ucsd.edu

Patch-clamp infusion is another powerful technique for loading single cells. In the whole-cell patch-clamp configuration, a glass pipette containing the 5,5'-Dimethyl BAPTA (tetrapotassium) in the intracellular solution forms a high-resistance seal with the cell membrane. queens.orgresearchgate.net Subsequent rupture of the patch of membrane under the pipette tip allows the contents of the pipette to diffuse into the cell's cytoplasm. The concentration of the chelator in the pipette solution determines the final intracellular concentration after equilibration. The cesium salt of BAPTA is frequently utilized in patch-clamp experiments. interchim.frthermofisher.com

Both microinjection and patch-clamp infusion are technically demanding and have a lower throughput compared to methods for loading cell populations. However, the precision and control they offer are indispensable for many research applications.

Loading via Acetoxymethyl (AM) Ester Precursors: Mechanisms and Considerations

A widely used and less invasive method for loading a population of cells with 5,5'-Dimethyl BAPTA is through the use of its membrane-permeant acetoxymethyl (AM) ester form. biotium.combioscience.co.uk The AM ester of 5,5'-Dimethyl BAPTA is a lipophilic molecule that can readily diffuse across the plasma membrane into the cell.

Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, converting the molecule back to its active, membrane-impermeant tetrapotassium salt form. biotium.combioscience.co.ukinterchim.fr This enzymatic conversion effectively traps the chelator within the cell. This method is advantageous due to its simplicity and applicability to a wide range of cell types. biotium.com

Several factors must be considered when using the AM ester loading method. The loading concentration and incubation time need to be optimized for each cell type to achieve the desired intracellular concentration without causing cellular stress. Incomplete hydrolysis of the AM ester can result in a non-uniform distribution of the chelator and potential cytotoxic effects. To facilitate the solubilization of the hydrophobic AM esters in aqueous loading buffers, a mild non-ionic detergent like Pluronic® F-127 is often used. interchim.frinterchim.fr It is also important to note that BAPTA and its derivatives may have physiological effects independent of their calcium-binding properties. thermofisher.comthermofisher.com For instance, studies have shown that BAPTA and dimethyl BAPTA can cause microtubule depolymerization in certain cell types through a calcium chelation-independent mechanism. nih.gov

Delivery Method Principle Advantages Considerations
Permeabilized Cells Transient membrane disruption allows direct entry.Direct control of intracellular concentration.Potential loss of cellular components, disruption of function.
Microinjection Direct injection into a single cell via a micropipette.Precise, targeted delivery to individual cells.Technically demanding, low throughput.
Patch-Clamp Infusion Diffusion from a patch pipette into a single cell.Precise single-cell loading, combines with electrophysiology.Technically demanding, low throughput.
AM Ester Loading Passive diffusion of a membrane-permeant precursor, followed by intracellular enzymatic activation and trapping.Simple, high-throughput, less invasive for cell populations.Incomplete hydrolysis, potential cytotoxicity, off-target effects.

Integration of 5,5'-Dimethyl BAPTA (Tetrapotassium) with Fluorescent Calcium Indicators for Dynamic Calcium Measurement

To visualize and quantify the effects of 5,5'-Dimethyl BAPTA on intracellular calcium dynamics, it is often used in conjunction with fluorescent calcium indicators. These indicators are molecules that exhibit a change in their fluorescence properties upon binding to calcium ions.

A common strategy involves co-loading cells with both 5,5'-Dimethyl BAPTA and a fluorescent calcium indicator such as Fura-2. nih.govnih.gov Fura-2 is a ratiometric indicator, meaning its excitation wavelength shifts upon calcium binding, allowing for a more quantitative measurement of calcium concentration that is less susceptible to variations in dye concentration or cell thickness. nih.gov

By comparing the fluorescence signals from cells loaded with the indicator alone to those co-loaded with 5,5'-Dimethyl BAPTA, researchers can directly observe the buffering effect of the chelator on calcium transients. For example, in cells loaded with both Fura-2 and 5,5'-Dimethyl BAPTA, a stimulus that would normally evoke a large and rapid increase in intracellular calcium will produce a blunted and slowed response. nih.gov This approach allows for the dissection of the role of calcium in specific cellular processes by observing how they are affected by the dampened calcium signals.

The choice of fluorescent indicator should be carefully considered based on its calcium affinity (Kd), spectral properties, and compatibility with the experimental setup. The concentration of both the chelator and the indicator must be optimized to ensure that the indicator can still report on calcium changes without being completely overwhelmed by the buffering capacity of 5,5'-Dimethyl BAPTA.

Techniques for Investigating Localized Calcium Transients and Microdomains using 5,5'-Dimethyl BAPTA (Tetrapotassium)

Intracellular calcium signals are often not uniform throughout the cell but are instead organized into localized transients or microdomains. These spatially restricted calcium signals are critical for the specific regulation of many cellular processes. Due to its fast calcium-binding kinetics, 5,5'-Dimethyl BAPTA can be a valuable tool for investigating the function of these microdomains.

By introducing a high concentration of 5,5'-Dimethyl BAPTA into a cell, researchers can effectively buffer global calcium signals while potentially leaving localized, high-concentration calcium transients near the mouths of open calcium channels relatively intact, albeit for a shorter duration. This allows for the study of cellular processes that are specifically dependent on these microdomains.

Conversely, by comparing the effects of a slow calcium buffer like EGTA with a fast buffer like 5,5'-Dimethyl BAPTA, researchers can infer the spatial characteristics of a calcium signal. If a cellular response is blocked by 5,5'-Dimethyl BAPTA but not by EGTA, it suggests that the response is triggered by a localized calcium microdomain that the slower-acting EGTA is unable to effectively buffer.

Advanced imaging techniques, such as total internal reflection fluorescence (TIRF) microscopy and confocal microscopy, are essential for visualizing and quantifying these localized calcium events. When combined with the use of 5,5'-Dimethyl BAPTA, these techniques provide a powerful approach to understanding the spatial organization of intracellular calcium signaling.

Calibration Protocols for Defining Free Calcium Concentrations in Experimental Solutions Containing 5,5'-Dimethyl BAPTA (Tetrapotassium)

Accurate interpretation of experimental results requires precise knowledge of the free calcium concentration in the presence of 5,5'-Dimethyl BAPTA. This is achieved through calibration protocols that create a series of solutions with known free calcium concentrations, which are then used to determine the relationship between the fluorescent signal of a co-loaded indicator and the actual calcium concentration. interchim.fr

A common method for creating calcium buffers involves using a high-affinity calcium chelator like 5,5'-Dimethyl BAPTA or EGTA and varying the ratio of the calcium-bound form to the calcium-free form of the chelator. ucsd.edunih.gov The free calcium concentration can be calculated using the known dissociation constant (Kd) of the chelator and the total concentrations of calcium and the chelator.

For in vitro calibrations, a series of solutions containing a fixed concentration of the fluorescent indicator and varying concentrations of free calcium (buffered by 5,5'-Dimethyl BAPTA) are prepared. The fluorescence of each solution is then measured to generate a calibration curve.

For in situ calibrations within living cells, a different approach is required. After recording the experimental data, the cells are sequentially exposed to solutions designed to determine the minimum (Rmin) and maximum (Rmax) fluorescence signals of the indicator. Rmin is typically determined by exposing the cells to a calcium-free solution containing a high concentration of a calcium chelator (like 5,5'-Dimethyl BAPTA AM) and a calcium ionophore to deplete intracellular calcium. thermofisher.comthermofisher.com Rmax is determined by subsequently exposing the cells to a solution with a saturating concentration of calcium and the ionophore. nih.gov These Rmin and Rmax values, along with the experimentally measured fluorescence, are then used in the Grynkiewicz equation to calculate the free calcium concentration. nih.gov

Parameter Description Typical Reagents
Rmin Determination Measurement of minimum fluorescence in the absence of calcium.Calcium-free buffer, high concentration of a calcium chelator (e.g., 5,5'-Dimethyl BAPTA AM, EGTA), calcium ionophore (e.g., ionomycin). nih.gov
Rmax Determination Measurement of maximum fluorescence at saturating calcium levels.Buffer with a high concentration of calcium, calcium ionophore (e.g., ionomycin). nih.gov
Kd Dissociation constant of the fluorescent indicator.Determined from in vitro calibration curves.

Dissecting the Role of Calcium in Receptor-Mediated Cellular Responses

The activation of various cell surface receptors, particularly G protein-coupled receptors (GPCRs), often triggers a transient increase in intracellular Ca²⁺, which acts as a second messenger to initiate downstream signaling cascades. nih.govfrontiersin.org 5,5'-Dimethyl BAPTA is instrumental in determining whether these Ca²⁺ transients are necessary for specific cellular responses. By pre-loading cells with this chelator, researchers can effectively buffer or prevent the receptor-induced Ca²⁺ rise and observe the impact on subsequent events.

For example, in the study of platelet shape change, which is a critical step in thrombosis, 5,5'-Dimethyl BAPTA has been used to differentiate between Ca²⁺-dependent and Ca²⁺-independent signaling pathways downstream of receptor activation. medchemexpress.com By chelating intracellular Ca²⁺, researchers can investigate the role of other signaling molecules, such as Rho-associated coiled-coil-containing protein kinase (ROCK), in mediating cellular responses. medchemexpress.com This approach allows for the precise dissection of complex signaling networks where multiple pathways are activated simultaneously.

Characterization of Intracellular Calcium Release Mechanisms from Organellar Stores

The primary intracellular stores of Ca²⁺ are the endoplasmic reticulum (ER) and, in muscle cells, the sarcoplasmic reticulum (SR). nih.gov The release of Ca²⁺ from these stores is mediated by two main types of channels: the inositol (B14025) 1,4,5-trisphosphate receptors (IP₃Rs) and the ryanodine (B192298) receptors (RyRs). nih.gov 5,5'-Dimethyl BAPTA is a key pharmacological tool for studying the dynamics and regulation of these release channels.

By buffering the Ca²⁺ released into the cytosol, 5,5'-Dimethyl BAPTA can be used to study the phenomenon of Ca²⁺-induced Ca²⁺ release (CICR), where a small initial release of Ca²⁺ triggers a larger, regenerative release from adjacent channels. This is particularly relevant for RyRs, which are sensitive to cytosolic Ca²⁺ levels. nih.gov The fast-binding kinetics of BAPTA derivatives are crucial in these experiments to effectively capture localized Ca²⁺ signals before they can propagate.

Furthermore, studies have used BAPTA to investigate the potential cross-talk between IP₃Rs and RyRs. nih.gov For instance, researchers can use a "caged" form of IP₃ that is inactive until released by a flash of UV light, allowing for precise temporal control of IP₃R activation. nih.gov By co-applying 5,5'-Dimethyl BAPTA, they can assess whether the Ca²⁺ released via IP₃Rs is sufficient to activate nearby RyRs. Such experiments have helped to clarify that while some pharmacological agents that block RyRs can inhibit IP₃-mediated Ca²⁺ signals, this does not necessarily mean that RyRs are directly involved in the IP₃-induced release itself. nih.gov

Analysis of Store-Operated Calcium Entry (SOCE) and Other Influx Pathways

When intracellular Ca²⁺ stores are depleted, a process known as store-operated calcium entry (SOCE) is activated, allowing Ca²⁺ to flow into the cell from the extracellular space. nih.govmdpi.com This process is critical for refilling the stores and for sustaining long-term Ca²⁺ signals. The key molecular players in SOCE are the STIM proteins (stromal interaction molecules) in the ER membrane, which sense the Ca²⁺ level in the stores, and the Orai proteins, which form the Ca²⁺ release-activated Ca²⁺ (CRAC) channels in the plasma membrane. nih.govnih.gov

5,5'-Dimethyl BAPTA is used in SOCE research to manipulate intracellular Ca²⁺ levels and study the consequences for channel activation and inactivation. By buffering intracellular Ca²⁺, researchers can investigate the feedback mechanisms that regulate SOCE. For example, chelation of cytosolic Ca²⁺ with BAPTA-AM has been shown to reduce thapsigargin-induced Ca²⁺ influx, demonstrating the importance of Ca²⁺ signaling in the SOCE process itself. nih.gov

The experimental protocol to study SOCE often involves first depleting the intracellular stores in a Ca²⁺-free medium, typically using an inhibitor of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump like thapsigargin or cyclopiazonic acid (CPA). mdpi.comresearchgate.net Then, Ca²⁺ is added back to the extracellular solution to measure the influx through the opened SOCE channels. mdpi.com Using 5,5'-Dimethyl BAPTA in such protocols helps to confirm that the observed influx is indeed dependent on intracellular Ca²⁺ signaling and to dissect the roles of STIM and Orai proteins in this process. nih.govnih.gov

Research AreaExperimental ApproachKey Findings
SOCE Mechanism Depletion of Ca²⁺ stores with thapsigargin in Ca²⁺-free buffer, followed by re-addition of extracellular Ca²⁺ in the presence or absence of BAPTA-AM.BAPTA-AM reduces Ca²⁺ influx, indicating that cytosolic Ca²⁺ signals are involved in the regulation of SOCE, which is fully dependent on STIM1 and STIM2 proteins. nih.gov
CRAC Channel Gating Use of photocrosslinking unnatural amino acids in Orai1 to create light-sensitive channels.Photoactivation can trigger Ca²⁺ currents with CRAC channel properties, bypassing the need for the physiological activator STIM1. researchgate.net
SOCE Inhibitors Screening of novel chemical compounds for their ability to block SOCE induced by store depletion.Identification of potent and specific inhibitors of SOCE that can serve as therapeutic leads for conditions like acute pancreatitis. acs.org

Modulation of Calcium Sparks, Waves, and Oscillations in Excitable and Non-Excitable Cells

Intracellular Ca²⁺ signals are often organized in complex spatiotemporal patterns, such as localized "sparks" or "puffs," propagating waves, and sustained oscillations. These patterns encode information that determines the specificity of the cellular response. 5,5'-Dimethyl BAPTA, due to its high affinity and rapid binding kinetics, is an effective tool for disrupting these patterns and thereby understanding their physiological significance. interchim.fr

By acting as a mobile Ca²⁺ buffer, 5,5'-Dimethyl BAPTA can limit the spatial spread of Ca²⁺, effectively quenching Ca²⁺ sparks before they can propagate into a full-blown wave. interchim.fr This allows researchers to study the elementary events of Ca²⁺ release from single or small clusters of channels. In both excitable cells (like neurons and muscle cells) and non-excitable cells, buffering intracellular Ca²⁺ with BAPTA has been shown to alter or abolish Ca²⁺ oscillations, demonstrating that these oscillations are dependent on the feedback of Ca²⁺ on the release channels. nih.gov

For instance, in studies of circadian rhythms, chelating intracellular Ca²⁺ with BAPTA-AM was found to lengthen the period of the clock gene Per1 expression in liver explants. nih.gov This suggests that the precise timing of intracellular Ca²⁺ fluctuations is crucial for the normal functioning of the molecular clock. nih.gov

Investigation of Calcium-Dependent Enzyme Activities and Protein Interactions

Many enzymes and proteins are regulated by the binding of Ca²⁺, often mediated through sensor proteins like calmodulin (CaM). nih.gov When intracellular Ca²⁺ levels rise, Ca²⁺ binds to CaM, causing a conformational change that allows CaM to bind to and activate target enzymes such as Ca²⁺/calmodulin-dependent protein kinases (CaMKs). nih.gov

By using 5,5'-Dimethyl BAPTA to clamp intracellular Ca²⁺ at low levels, researchers can prevent the activation of these Ca²⁺-dependent enzymes and assess their role in specific cellular processes. For example, the involvement of CaMKII in coupling intracellular Ca²⁺ levels to the circadian clock has been investigated using this approach. nih.gov

Similarly, the activation of protein kinase C (PKC) isoforms can be Ca²⁺-dependent. nih.gov The phosphatase calcineurin is another critical enzyme that is activated by Ca²⁺/CaM. nih.gov By preventing the Ca²⁺ signal with 5,5'-Dimethyl BAPTA, the downstream consequences of calcineurin activation, such as the dephosphorylation and nuclear translocation of the transcription factor NFAT, can be blocked and studied. nih.gov This allows for a clear demonstration of the necessity of a Ca²⁺ signal for a given enzymatic pathway.

Enzyme/ProteinRegulatory MechanismEffect of 5,5'-Dimethyl BAPTA
Calmodulin (CaM) Binds Ca²⁺ and subsequently activates target proteins.Prevents Ca²⁺ binding to CaM, thus inhibiting the activation of CaM-dependent enzymes. nih.gov
CaMKII Activated by Ca²⁺/Calmodulin.Inhibition of CaMKII activity by preventing the initial Ca²⁺ rise. nih.gov
Protein Kinase C (PKC) Some isoforms are activated by Ca²⁺ and diacylglycerol (DAG).Isolates the DAG-dependent activation from the Ca²⁺-dependent pathway. nih.gov
Calcineurin Activated by Ca²⁺/Calmodulin.Prevents activation and subsequent dephosphorylation of targets like NFAT. nih.gov

Studies on the Impact of Calcium Buffering on Gene Expression and Transcriptional Regulation

Calcium signaling plays a profound role in regulating gene expression by controlling the activity of various transcription factors. nih.gov Key transcription factors that are regulated by Ca²⁺ include cyclic AMP response element-binding protein (CREB), nuclear factor of activated T-cells (NFAT), and myocyte enhancer factor 2 (MEF2). nih.gov

The use of 5,5'-Dimethyl BAPTA has been pivotal in demonstrating the Ca²⁺-dependency of these transcriptional pathways. For instance, the activation of NFAT requires its dephosphorylation by the Ca²⁺-dependent phosphatase calcineurin, which allows it to translocate to the nucleus. nih.gov Pre-treatment of cells with BAPTA-AM prevents the Ca²⁺ signal, keeps NFAT in its phosphorylated, cytosolic state, and thus inhibits the expression of NFAT-target genes. nih.gov

Similarly, CREB can be activated through phosphorylation by CaMKs, which are themselves Ca²⁺-dependent. nih.gov By buffering intracellular Ca²⁺, 5,5'-Dimethyl BAPTA can block this entire cascade. Recent research has also uncovered that Ca²⁺ signaling is necessary for the induction of a class of transcripts known as "downstream of gene containing transcripts" (DoGs) in response to cellular stress. nih.gov Experiments using BAPTA-AM confirmed that the release of intracellular Ca²⁺ was essential for this process. nih.gov These studies highlight how chelators like 5,5'-Dimethyl BAPTA are indispensable for linking transient ionic signals to long-term changes in cellular function through gene regulation.

Research Applications of 5,5 Dimethyl Bapta Tetrapotassium Across Diverse Biological Systems

Neuronal Excitability and Synaptic Transmission Research

The intricate processes of neuronal communication, including the generation of action potentials and the transmission of signals across synapses, are heavily reliant on transient fluctuations in intracellular calcium concentrations. 5,5'-Dimethyl BAPTA and its derivatives have been instrumental in investigating these fundamental aspects of neuroscience. biotium.com

Role in Investigating Neurotransmitter Release and Postsynaptic Responses

The release of neurotransmitters from presynaptic terminals is a calcium-dependent process. The influx of calcium through voltage-gated calcium channels triggers the fusion of synaptic vesicles with the presynaptic membrane, leading to the release of neurotransmitters into the synaptic cleft. Studies utilizing BAPTA compounds have demonstrated that chelation of presynaptic calcium effectively reduces neurotransmitter release. nih.gov For instance, loading presynaptic terminals of pyramidal cells with BAPTA leads to a concentration-dependent reduction in excitatory postsynaptic potential (EPSP) amplitude, indicating a direct link between presynaptic calcium levels and transmitter release. nih.gov

On the postsynaptic side, calcium signaling is crucial for the activation of various downstream pathways that modulate neuronal excitability and responsiveness. The application of the membrane-permeable form, BAPTA-AM, has been shown to reduce slow afterhyperpolarizations (AHPs) and spike-frequency adaptation in dentate granule cells. nih.gov This effect is attributed to the blockade of calcium-activated potassium channels, which are responsible for repolarizing the membrane after an action potential. nih.gov Interestingly, in some experimental paradigms, intracellular injection of BAPTA salt has been observed to paradoxically increase both excitatory and inhibitory postsynaptic potentials, a phenomenon suggested to be independent of changes in input resistance. nih.gov

Experimental ModelBAPTA ApplicationObserved Effect on NeurotransmissionReference
Rat Neocortical Pyramidal NeuronsPresynaptic loading with BAPTAReduction in EPSP amplitude nih.gov
Rat Hippocampal Dentate Granule CellsApplication of BAPTA-AMReduction of slow AHPs and spike-frequency adaptation nih.gov
Rat Hippocampal Dentate Granule CellsIntracellular injection of BAPTA saltIncreased excitatory and inhibitory synaptic potentials nih.gov

Modulation of Synaptic Plasticity and Long-Term Potentiation/Depression Models

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. digitaloceanspaces.com Long-term potentiation (LTP) and long-term depression (LTD) are two major forms of synaptic plasticity that are heavily dependent on postsynaptic calcium signaling. The influx of calcium through N-methyl-D-aspartate (NMDA) receptors is a critical trigger for the induction of both LTP and LTD. nih.govnih.govnih.gov

The use of BAPTA as an intracellular calcium chelator has been pivotal in confirming the essential role of postsynaptic calcium in these processes. The introduction of BAPTA into postsynaptic neurons has been shown to block the induction of LTP. nih.gov Similarly, studies on LTD have demonstrated that the presence of intracellular BAPTA prevents its induction, highlighting the necessity of a rise in postsynaptic calcium for this form of synaptic weakening. researchgate.net These findings underscore the principle that the magnitude and temporal dynamics of the postsynaptic calcium signal determine the direction of synaptic plasticity.

Form of Synaptic PlasticityExperimental InterventionEffect on PlasticityReference
Long-Term Potentiation (LTP)Intracellular application of BAPTABlockade of LTP induction nih.gov
Long-Term Depression (LTD)Intracellular application of BAPTAPrevention of LTD induction researchgate.net

Cardiovascular Physiology Studies

While direct studies specifically utilizing 5,5'-Dimethyl BAPTA (tetrapotassium) in cardiovascular physiology are not extensively documented in the provided search results, the broader class of BAPTA compounds has been employed to investigate the role of calcium in cardiac function.

Regulation of Excitation-Contraction Coupling in Cardiac Myocytes

Excitation-contraction (EC) coupling in cardiac myocytes is the process by which an electrical stimulus (action potential) is converted into mechanical contraction. This process is fundamentally governed by intracellular calcium dynamics. The influx of calcium through L-type calcium channels during the action potential triggers a larger release of calcium from the sarcoplasmic reticulum, a phenomenon known as calcium-induced calcium release. This surge in intracellular calcium binds to the contractile machinery, initiating muscle contraction.

The use of intracellular calcium chelators like BAPTA-AM has been shown to prevent lethal cardiac events such as ventricular fibrillation induced by substances like cocaine, which are known to cause intracellular calcium accumulation. nih.gov By buffering the intracellular calcium, BAPTA-AM can mitigate the detrimental effects of calcium overload on cardiac myocyte function. nih.gov

Studies on Calcium Homeostasis and Rhythmicity in Cardiac Tissue

Maintaining calcium homeostasis is critical for the normal rhythmicity of the heart. nih.gov Dysregulation of intracellular calcium can lead to arrhythmias. While specific studies on the effect of 5,5'-Dimethyl BAPTA (tetrapotassium) on cardiac rhythmicity are not detailed in the search results, the general principle of using calcium chelators to study these processes is well-established. By controlling intracellular calcium levels, researchers can investigate the mechanisms underlying both normal heart rhythm and pathological arrhythmias.

Endocrine Cell Secretion Processes and Hormone Release

The regulated release of hormones from endocrine cells is a tightly controlled process, frequently dependent on transient increases in intracellular calcium concentration. The use of 5,5'-Dimethyl BAPTA has been instrumental in demonstrating the necessity of these calcium signals for exocytosis of hormone-containing vesicles.

In studies of pancreatic β-cells, buffering intracellular calcium with BAPTA-AM has been shown to inhibit glucose-stimulated insulin secretion. This demonstrates the critical role of Ca²⁺ influx through voltage-gated calcium channels in triggering the fusion of insulin granules with the plasma membrane. Similarly, in pancreatic α-cells, chelation of intracellular calcium has been utilized to investigate its role in the complex regulation of glucagon secretion.

Furthermore, research on pituitary cells has employed BAPTA derivatives to probe the calcium dependency of gonadotropin-releasing hormone (GnRH)-stimulated luteinizing hormone (LH) and follicle-stimulating hormone (FSH) release. By preventing the rise in intracellular Ca²⁺, researchers can uncouple the signaling cascade and identify the specific downstream events that are calcium-dependent. In adrenal chromaffin cells, the release of catecholamines, such as adrenaline and noradrenaline, is a classic example of calcium-dependent exocytosis. Studies using BAPTA have confirmed that the influx of extracellular calcium is the primary trigger for the secretion of these stress hormones.

Cell TypeHormone/NeurotransmitterEffect of 5,5'-Dimethyl BAPTA ApplicationImplication for Secretion Process
Pancreatic β-cellInsulinInhibition of glucose-stimulated secretionDemonstrates the essential role of intracellular Ca²⁺ rise in insulin exocytosis.
Pancreatic α-cellGlucagonModulation of secretion in response to various stimuliHelps to delineate the complex role of Ca²⁺ in glucagon release.
Pituitary gonadotrophsLH and FSHAttenuation of GnRH-induced hormone releaseConfirms the Ca²⁺-dependency of gonadotropin secretion.
Adrenal chromaffin cellsCatecholaminesBlockade of stimulus-evoked releaseEstablishes the necessity of Ca²⁺ influx for catecholamine exocytosis.

Immunological Cell Activation and Inflammatory Signaling Pathways

Calcium signaling is a cornerstone of immune cell activation and the subsequent inflammatory response. 5,5'-Dimethyl BAPTA and its AM ester have been widely used to investigate the role of calcium in various immune cells, including T-cells, mast cells, neutrophils, and macrophages.

Activation of T-lymphocytes, a central event in adaptive immunity, is initiated by the engagement of the T-cell receptor (TCR), which triggers a sustained increase in intracellular Ca²⁺. Treatment with BAPTA-AM has been shown to abrogate T-cell activation, preventing the transcription of key cytokines like interleukin-2 (IL-2) and subsequent cell proliferation. This highlights the critical role of calcium-dependent signaling pathways, such as the calcineurin-NFAT pathway, in T-cell function.

Mast cell degranulation, a key event in allergic and inflammatory responses, is also a calcium-dependent process. The cross-linking of IgE receptors on the mast cell surface leads to an influx of Ca²⁺, triggering the release of histamine and other inflammatory mediators. The use of BAPTA-AM has demonstrated that buffering intracellular calcium effectively inhibits this degranulation process.

In innate immune cells such as neutrophils and macrophages, calcium signaling is crucial for functions like chemotaxis, phagocytosis, and the production of inflammatory cytokines. Studies utilizing BAPTA-AM have shown that chelation of intracellular calcium can impair neutrophil migration towards chemoattractants and reduce the phagocytic capacity of macrophages.

Immune Cell TypeProcess InvestigatedObserved Effect of 5,5'-Dimethyl BAPTA-AMKey Signaling Pathway Implicated
T-lymphocytesActivation and Cytokine ProductionInhibition of IL-2 production and proliferationCalcineurin-NFAT pathway
Mast CellsDegranulationBlockade of histamine releaseCalcium-dependent exocytosis
NeutrophilsChemotaxisImpaired migration towards chemoattractantsCalcium-dependent cytoskeletal rearrangement
MacrophagesPhagocytosisReduced uptake of pathogensCalcium-dependent regulation of phagosome formation

Plant Cell Calcium Homeostasis and Stress Signaling Research

In the realm of plant biology, calcium ions are pivotal second messengers in signaling pathways that govern growth, development, and responses to environmental stress. 5,5'-Dimethyl BAPTA has been employed to dissect the role of calcium in processes such as pollen tube growth and stomatal closure in response to the stress hormone abscisic acid (ABA).

The polarized growth of pollen tubes is directed by a tip-focused intracellular calcium gradient. Research has shown that the injection of BAPTA-type buffers, including 5,5'-Dimethyl BAPTA, can dissipate this gradient and reversibly inhibit pollen tube elongation. Interestingly, a study on lily pollen tubes found that BAPTA derivatives with intermediate affinity for Ca²⁺ were more effective at inhibiting growth than those with very high affinity, like 5,5'-Dimethyl BAPTA, suggesting a complex interplay between calcium buffering capacity and the dynamic regulation of the calcium gradient.

Stomatal pores in plant leaves, which regulate gas exchange and water loss, close in response to drought stress, a process mediated by the hormone ABA. This response is known to involve changes in guard cell calcium levels. Experiments using BAPTA-AM to buffer cytosolic Ca²⁺ in guard cells of Arabidopsis thaliana have demonstrated that while ABA-induced increases in cytosolic calcium are blocked, a partial stomatal closure can still occur. This indicates the existence of both calcium-dependent and calcium-independent pathways in ABA signaling.

Plant SystemBiological ProcessEffect of 5,5'-Dimethyl BAPTA ApplicationSignificance in Plant Signaling
Lily Pollen TubeTip GrowthDissipation of tip-focused Ca²⁺ gradient and growth inhibitionHighlights the critical role of a precise Ca²⁺ gradient in polarized cell growth.
Arabidopsis thaliana Guard CellsABA-induced Stomatal ClosureAbolition of ABA-induced cytosolic Ca²⁺ increase, but only partial inhibition of stomatal closureReveals the presence of both Ca²⁺-dependent and independent ABA signaling pathways.

Developmental Biology: Calcium Dynamics in Cell Fate and Morphogenesis

Calcium signaling plays a fundamental role in embryonic development, influencing processes such as fertilization, cell division, differentiation, and morphogenesis. The use of calcium chelators like BAPTA derivatives has provided insights into the necessity of precise spatial and temporal calcium signals during embryogenesis.

In the early development of the zebrafish embryo, the formation of the enveloping layer (EVL) involves a significant change in cell shape. Studies have shown that this process is accompanied by localized calcium transients. While a study utilized the related chelator 5,5'-difluoro BAPTA AM to demonstrate that downregulating these calcium transients slowed this cell shape change, it points to the general principle of calcium's importance in such morphogenetic events.

During the gastrulation of Xenopus embryos, the collective migration of mesodermal cells is a crucial process. Research using BAPTA-AM has revealed that inhibiting intracellular calcium transients in the leading-edge cells of the migrating mesodermal sheet significantly retards their movement. This indicates that calcium signals are essential for regulating the cellular machinery that drives this collective cell migration.

While direct studies specifically employing 5,5'-Dimethyl BAPTA in mouse embryonic stem cell differentiation and chick neural tube development are less prevalent in readily available literature, the established role of calcium in these processes suggests that it would be a valuable tool for such investigations. For instance, the differentiation of embryonic stem cells into various lineages, such as cardiomyocytes, is known to be influenced by calcium signaling. Similarly, the complex cell movements and signaling events that shape the neural tube are likely to be regulated by precise calcium dynamics.

Developmental ModelProcess InvestigatedEffect of BAPTA Derivative ApplicationRole of Calcium in Development
Zebrafish Embryo (Danio rerio)Enveloping Layer (EVL) FormationSlowing of cell shape change (using 5,5'-difluoro BAPTA AM)Regulation of morphogenetic movements.
African Clawed Frog Embryo (Xenopus laevis)Gastrulation (Mesodermal Cell Migration)Retardation of collective cell migrationControl of cell motility and directional movement.

Comparative Analysis of 5,5 Dimethyl Bapta Tetrapotassium with Other Calcium Chelators and Buffers

Comparative Assessment of Calcium Binding Affinities and Kinetic Profiles with BAPTA, EGTA, and EDTA

The efficacy of a Ca²⁺ chelator is defined by its binding affinity (quantified by the dissociation constant, Kd) and its kinetic profile (the on-rate, k-on, and off-rate, k-off, of Ca²⁺ binding and release). 5,5'-Dimethyl BAPTA is a derivative of BAPTA, engineered for a higher Ca²⁺ affinity. interchim.fr The addition of electron-donating methyl groups to the benzene (B151609) rings of the BAPTA structure increases its affinity for Ca²⁺, resulting in a lower Kd value compared to the parent BAPTA. nih.govnih.gov

BAPTA and its derivatives were designed to improve upon older chelators like EGTA and EDTA. nih.gov A key advantage of the BAPTA family is its rapid binding kinetics. thermofisher.com BAPTA's on-rate for Ca²⁺ is approximately 100 times faster than that of EGTA. thermofisher.comnih.gov This is largely because, at physiological pH, the nitrogen atoms in BAPTA are not protonated, allowing for immediate Ca²⁺ binding. core.ac.uk In contrast, EGTA and EDTA must first dissociate protons before they can bind Ca²⁺, which significantly slows their effective binding rate. core.ac.uknih.gov

EDTA is a general-purpose chelating agent that binds numerous divalent and trivalent metal ions with high affinity, whereas EGTA shows a pronounced preference for Ca²⁺ over other cations like magnesium (Mg²⁺). aatbio.cominterchim.fr BAPTA was developed to further enhance this selectivity and to offer faster binding kinetics and reduced pH sensitivity compared to EGTA. interchim.frnih.gov 5,5'-Dimethyl BAPTA, as the highest-affinity member of this family, represents a potent tool for strongly buffering Ca²⁺ to very low concentrations. interchim.frthermofisher.com

Table 1: Comparative Calcium Binding Affinity and Kinetics
ChelatorCa²⁺ Dissociation Constant (Kd)Ca²⁺ On-Rate (kon) (M⁻¹s⁻¹)Key Kinetic Characteristics
5,5'-Dimethyl BAPTA~40 nMHigh (similar to BAPTA)Highest Ca²⁺ affinity in the BAPTA family; rapid binding and release. interchim.frnih.gov
BAPTA~110-160 nM~5 x 10⁸Fast on-rate, ~50-400 times faster than EGTA; binding is largely pH-insensitive. interchim.frthermofisher.comnih.govwikipedia.org
EGTA~150 nM (at pH 7.2)~3 x 10⁶Slow on-rate due to the need for proton dissociation; binding affinity is pH-dependent. nih.govnih.govinterchim.fr
EDTA~400 nM (at pH 7.2)~3 x 10⁶Slow on-rate similar to EGTA; less selective for Ca²⁺. core.ac.uknih.gov

Differential Effects on Intracellular Calcium Dynamics and Buffering Properties Among BAPTA Derivatives

The BAPTA framework allows for chemical modifications that produce a range of derivatives with varying Ca²⁺ affinities, enabling researchers to select a buffer tailored to specific experimental needs. bioscience.co.ukbiotium.com These modifications, typically involving the addition of electron-withdrawing or electron-donating groups to the benzene rings, alter the Kd for Ca²⁺. nih.govnih.gov

High-Affinity Derivatives: 5,5'-Dimethyl BAPTA, with its two electron-donating methyl groups, has the highest affinity for Ca²⁺ (lowest Kd) among common BAPTA analogs. interchim.frnih.gov This makes it an exceptionally strong Ca²⁺ buffer. In cellular studies, it is highly effective at clamping cytosolic Ca²⁺ at very low resting levels and dampening Ca²⁺ transients induced by stimuli. nih.govresearchgate.net Its potency in buffering Ca²⁺ signals close to their source, such as near the mouth of an ion channel, is pronounced due to its high affinity and fast kinetics. nih.gov

Intermediate-Affinity Derivatives: Compounds like 5,5'-Dibromo BAPTA have an intermediate affinity for Ca²⁺. thermofisher.com They are useful for studying processes where a complete blockade of Ca²⁺ signals is undesirable, allowing for investigation of Ca²⁺ mobilization and spatial buffering within the cell. thermofisher.com

Low-Affinity Derivatives: Analogs such as 5,5'-Difluoro BAPTA or Tetrafluoro-BAPTA feature electron-withdrawing fluorine atoms, which significantly reduce their affinity for Ca²⁺ (higher Kd). interchim.frnih.gov These are employed when studying cellular environments with very high Ca²⁺ concentrations, where high-affinity chelators would be saturated and unable to report further increases. interchim.fr A study comparing BAPTA derivatives confirmed that 5,5'-Dimethyl BAPTA (DM-BAPTA) was the most potent at buffering cytosolic Ca²⁺ rises, while the low-affinity Tetrafluoro-BAPTA (TF-BAPTA) had a minimal impact, consistent with their respective Kd values. nih.gov

The primary difference in their effect on intracellular Ca²⁺ dynamics stems from this tunable affinity. A high-affinity buffer like 5,5'-Dimethyl BAPTA acts as a "Ca²⁺ sponge," effectively preventing Ca²⁺ from reaching its downstream targets. In contrast, lower-affinity buffers allow for more transient and localized Ca²⁺ signaling to occur, acting more as a dynamic modulator than a complete inhibitor.

Table 2: Properties of Selected BAPTA Derivatives
BAPTA DerivativeRelative Ca²⁺ AffinityEffect on Intracellular Ca²⁺ Dynamics
5,5'-Dimethyl BAPTAHighestStrong buffering; effectively clamps [Ca²⁺] at low levels and dampens transients. nih.govresearchgate.net
BAPTA (parent)HighStrong buffering, often used to establish zero-Ca²⁺ conditions. interchim.fr
5,5'-Dibromo BAPTAIntermediateUsed to study Ca²⁺ mobilization and spatial buffering without complete signal elimination. thermofisher.com
5,5'-Difluoro BAPTALowMinimal impact on resting [Ca²⁺]; suitable for studying high-concentration Ca²⁺ events. interchim.frnih.gov

Evaluation of Selectivity for Calcium Over Other Divalent Cations (e.g., Mg²⁺) in Research Applications

A critical feature for any Ca²⁺ chelator used in a biological context is its ability to distinguish between Ca²⁺ and Mg²⁺. Intracellular Mg²⁺ concentrations are typically in the millimolar range, thousands of times higher than resting Ca²⁺ levels (which are around 100 nanomolar). interchim.fr Therefore, a lack of selectivity would result in the chelator being saturated by Mg²⁺, rendering it useless as a Ca²⁺ buffer.

The BAPTA family of chelators was specifically designed for superior selectivity of Ca²⁺ over Mg²⁺. nih.gov The rigid aromatic structure of BAPTA creates a binding cavity that is geometrically optimized for the ionic radius of Ca²⁺. This results in a selectivity ratio for Ca²⁺ over Mg²⁺ of greater than 100,000-to-1. interchim.frnih.gov This high selectivity is shared among BAPTA derivatives, including 5,5'-Dimethyl BAPTA.

In comparison:

EGTA also exhibits good selectivity for Ca²⁺ over Mg²⁺, a significant improvement over EDTA, which is why it became a standard for Ca²⁺ research. aatbio.comwikipedia.org However, BAPTA's selectivity is even greater. interchim.frthermofisher.com

EDTA binds Mg²⁺ with relatively high affinity, making it unsuitable for specific Ca²⁺ buffering in a cellular environment rich in Mg²⁺. aatbio.comquora.com

This high selectivity is a major methodological advantage of using 5,5'-Dimethyl BAPTA and other BAPTA derivatives, as it ensures that the buffer's actions are almost exclusively related to the chelation of Ca²⁺, without significant interference from the much more abundant Mg²⁺ ions. thermofisher.com

Methodological Advantages and Limitations of 5,5'-Dimethyl BAPTA (Tetrapotassium) in Specific Experimental Paradigms

The unique properties of 5,5'-Dimethyl BAPTA confer distinct advantages and limitations in its application.

Advantages:

Potent Ca²⁺ Clamping: Due to its extremely high affinity, 5,5'-Dimethyl BAPTA is ideal for experiments requiring the cytosolic free Ca²⁺ concentration to be held, or "clamped," at very low levels. thermofisher.com This is useful for establishing a baseline "zero-Ca²⁺" condition to study the Ca²⁺-dependence of a particular cellular process. thermofisher.com

Fast Buffering of Transients: Like all BAPTA derivatives, its rapid binding kinetics allow it to effectively buffer fast, localized Ca²⁺ transients near their source, such as at the mouth of voltage-gated Ca²⁺ channels. nih.gov This makes it superior to the slower-acting EGTA for investigating processes triggered by rapid Ca²⁺ influx. thermofisher.comnih.gov

High Selectivity: Its excellent selectivity for Ca²⁺ over Mg²⁺ ensures that experimental results are not confounded by the chelation of other divalent cations. interchim.frthermofisher.com

Low pH Sensitivity: The Ca²⁺ affinity of BAPTA derivatives is largely independent of pH within the normal physiological range, which is a significant advantage over EGTA, whose affinity is more pH-sensitive. interchim.fr

Limitations:

Over-Buffering: Its high affinity can be a disadvantage. It may completely abolish physiological Ca²⁺ signals, preventing the study of more subtle aspects of Ca²⁺ dynamics. In such cases, a lower-affinity derivative might be more appropriate.

Slow Diffusion of a "Ca²⁺ Sink": When loaded into a cell, 5,5'-Dimethyl BAPTA creates a powerful, immobile Ca²⁺ buffer. This can alter not just the amplitude but also the spatial and temporal profile of natural Ca²⁺ signals, potentially leading to artifacts.

Ca²⁺-Independent (Off-Target) Effects: A growing body of evidence suggests that BAPTA and its derivatives can exert effects on cellular processes that are independent of their Ca²⁺-chelating properties. nih.govresearchgate.net For instance, the membrane-permeant AM ester form of BAPTA (BAPTA-AM) has been shown to directly inhibit certain ion channels, such as the IKr potassium channel in cardiac myocytes, an effect unrelated to its role as a Ca²⁺ chelator. researchgate.net Other studies have pointed to direct interactions with cellular enzymes. nih.govresearchgate.net This necessitates careful controls, such as using derivatives with different affinities (like TF-BAPTA), to distinguish between Ca²⁺-dependent and Ca²⁺-independent effects. nih.gov

Loading Difficulties: While the tetrapotassium salt form is water-soluble for extracellular applications, loading the chelator into cells typically requires using the membrane-permeant acetoxymethyl (AM) ester form. bioscience.co.ukbiotium.com The hydrolysis of the AM ester by intracellular esterases releases formaldehyde (B43269) and protons, which can be toxic or alter intracellular pH, although the latter is less of a concern for BAPTA's binding properties. The efficiency of hydrolysis and final intracellular concentration can also vary between cell types.

Advanced Research Methodologies and Future Directions Involving 5,5 Dimethyl Bapta Tetrapotassium

Integration with Optogenetic and Chemogenetic Tools for Spatiotemporal Calcium Control

The convergence of chemical tools like 5,5'-Dimethyl BAPTA with genetic technologies such as optogenetics and chemogenetics is paving the way for unprecedented control over cellular signaling pathways. Optogenetics allows for the modulation of cellular activity with light, while chemogenetics uses engineered proteins that are responsive to specific small molecules. nih.govnih.gov

The integration of 5,5'-Dimethyl BAPTA with these technologies offers a multi-layered approach to dissecting calcium's role in cellular function. For instance, optogenetic tools can be used to trigger Ca²⁺ influx through light-activated channels. nih.gov In such an experimental setup, 5,5'-Dimethyl BAPTA can be used to establish a buffered intracellular environment, allowing researchers to study the effects of highly localized and transient Ca²⁺ signals generated by the optogenetic actuator, without overwhelming the cell's natural buffering capacity. This combination allows for the precise investigation of the threshold and kinetics of Ca²⁺-dependent processes.

Similarly, chemogenetic approaches that modulate the activity of ion channels or G-protein coupled receptors can be used to induce sustained changes in Ca²⁺ signaling. nih.govendocrine-abstracts.org The presence of 5,5'-Dimethyl BAPTA can help to clamp the intracellular Ca²⁺ concentration at a specific level, enabling the study of cellular responses to defined calcium concentrations over extended periods. This is particularly useful for understanding the long-term effects of altered calcium homeostasis in disease models.

High-Resolution Imaging Techniques for Localized Calcium Buffering Effects

To fully understand the impact of a high-affinity chelator like 5,5'-Dimethyl BAPTA, it is essential to visualize its effects at a subcellular level. High-resolution imaging techniques are indispensable for this purpose.

Confocal microscopy, for example, allows for the optical sectioning of cells, providing clear, high-resolution images of specific cellular planes. This is critical for observing how 5,5'-Dimethyl BAPTA alters Ca²⁺ dynamics in distinct organelles such as the endoplasmic reticulum or mitochondria. Total Internal Reflection Fluorescence (TIRF) microscopy is another powerful technique that selectively excites fluorophores in a very thin region near the coverslip, making it ideal for studying Ca²⁺ signaling events at the plasma membrane, such as those involved in exocytosis or receptor activation. nih.gov

When used in conjunction with fluorescent Ca²⁺ indicators, these imaging modalities can reveal the precise spatiotemporal domains where 5,5'-Dimethyl BAPTA is exerting its buffering effect. Researchers can visualize how the chelator dampens or ablates Ca²⁺ transients in specific microdomains, providing direct evidence of its role in modulating localized signaling events.

Development of Novel Delivery Systems for Enhanced Cell-Specific or Tissue-Specific Applications in vitro

A significant challenge in the use of charged chelators like the tetrapotassium salt of 5,5'-Dimethyl BAPTA is their inability to cross cell membranes. medchemexpress.com To overcome this, researchers have developed various delivery strategies. The most common is the use of the acetoxymethyl (AM) ester form of the chelator, such as 5,5'-Dimethyl BAPTA, AM. biotium.combioscience.co.uk The lipophilic AM groups render the molecule membrane-permeant, allowing it to enter the cell. Once inside, cellular esterases cleave the AM groups, trapping the active, charged form of the chelator in the cytoplasm. biotium.combioscience.co.uk

More advanced and targeted delivery systems are also being explored to enhance cell- and tissue-specificity. These include:

Liposome-based Nanoparticles: Encapsulating BAPTA-AM within liposomes offers a way to improve the solubility of the hydrophobic AM ester and can provide a degree of protection from extracellular hydrolysis. nih.gov These liposomal formulations can be engineered for targeted delivery by modifying their surface with ligands that bind to specific cell-surface receptors.

Albumin-based Nanoparticles: These biodegradable nanoparticles can be loaded with chelating agents. Their surface can be functionalized with antibodies to target them to specific cell types or tissues within an in vitro model, offering a high degree of specificity. nih.gov

PEGylated Chelators: The attachment of polyethylene (B3416737) glycol (PEG) to a chelator can be used to create stabilized nanoparticles, for instance with calcium phosphate, which are promising for gene delivery and potentially for the delivery of small molecules like chelators. acs.orgamericanelements.com

These novel delivery systems hold the promise of introducing 5,5'-Dimethyl BAPTA into specific cell populations within a mixed culture or a tissue slice, enabling more precise investigations into the role of calcium in complex biological systems.

Delivery SystemPrinciple of OperationPotential Advantages
AM Esters Lipophilic acetoxymethyl groups allow passive diffusion across the cell membrane. Intracellular esterases cleave the AM groups, trapping the active chelator. biotium.combioscience.co.ukBroad applicability to many cell types; well-established method.
Liposomes The chelator is encapsulated within a lipid bilayer vesicle. The liposome (B1194612) can fuse with the cell membrane to release its contents. nih.govEnhanced solubility of hydrophobic compounds; potential for surface modification for targeting.
Albumin Nanoparticles The chelator is incorporated into a nanoparticle made of albumin. Can be surface-functionalized with antibodies for targeting. nih.govBiocompatible and biodegradable; high potential for cell-specific targeting.
PEGylated Systems Polyethylene glycol is attached to the chelator or a nanoparticle carrier to improve stability and biocompatibility. acs.orgamericanelements.comIncreased stability in biological media; reduced non-specific interactions.

Exploration of 5,5'-Dimethyl BAPTA (Tetrapotassium) in Microfluidic and Organ-on-a-Chip Systems

Microfluidic and organ-on-a-chip platforms represent a significant leap forward in in vitro modeling, allowing for the creation of more physiologically relevant microenvironments that mimic the architecture and function of living organs. nih.govnih.govresearchgate.net These systems provide precise control over the cellular microenvironment, including fluid flow and mechanical stimuli. researchgate.net

The use of 5,5'-Dimethyl BAPTA in these advanced culture systems offers exciting possibilities. For example, in a "gut-on-a-chip" model, this chelator could be introduced into the vascular channel to understand the role of calcium signaling in endothelial barrier function under flow. In a "neuron-on-a-chip" system, 5,5'-Dimethyl BAPTA could be used to modulate the calcium environment of specific neuronal populations to study synaptic transmission and plasticity in a more controlled and compartmentalized manner. nih.gov

Because these systems allow for the co-culture of multiple cell types in a defined spatial arrangement, the targeted delivery of 5,5'-Dimethyl BAPTA to one cell type could be used to investigate cell-cell communication via Ca²⁺-dependent signaling pathways. The ability to create stable, long-term cultures in organ-on-a-chip devices also makes it possible to study the chronic effects of calcium dysregulation, which is relevant to many disease states. nih.gov

Unresolved Questions and Emerging Research Frontiers in Calcium Biology Utilizing Selective Chelators

Despite decades of research, many fundamental questions in calcium biology remain. Selective chelators like 5,5'-Dimethyl BAPTA are critical tools in addressing these frontiers. Some of the key unresolved questions where this chelator can provide insights include:

The Specificity of Calcium Signals: How does the cell decode the frequency, amplitude, and spatial location of Ca²⁺ signals to elicit specific downstream responses? By precisely buffering Ca²⁺ with 5,5'-Dimethyl BAPTA, researchers can dissect the contributions of different components of a complex calcium signal.

The Role of Calcium in Organelle Communication: How do organelles like the mitochondria and endoplasmic reticulum communicate via calcium signaling to coordinate cellular metabolism and survival? The targeted delivery of 5,5'-Dimethyl BAPTA to specific organelles would be a powerful approach to investigate these interactions.

Calcium's Role in Disease Pathophysiology: How do subtle changes in calcium handling contribute to diseases such as neurodegeneration and cancer? 5,5'-Dimethyl BAPTA can be used in disease models, including those in organ-on-a-chip systems, to test whether correcting calcium dysregulation can be a therapeutic strategy.

Emerging research is also focusing on the potential non-canonical roles of calcium chelators, investigating whether they have effects independent of their ion-binding properties. researchgate.net Understanding these potential off-target effects is crucial for the accurate interpretation of experimental data.

Methodological Advancements for Assessing Calcium Buffering in Complex Physiological Environments

Accurately assessing the effects of a Ca²⁺ buffer in a complex biological system is a significant methodological challenge. The intracellular environment is crowded, and Ca²⁺ buffering is influenced by a multitude of endogenous proteins and organelles.

Advanced methodologies are being developed to better quantify and understand the impact of exogenous buffers like 5,5'-Dimethyl BAPTA. These include:

Computational Modeling: Mathematical models of cellular Ca²⁺ dynamics are becoming increasingly sophisticated. By incorporating the known properties of 5,5'-Dimethyl BAPTA (such as its concentration, Kd, and on/off rates) into these models, researchers can simulate its effects and generate testable hypotheses about its impact on signaling.

Advanced Fluorescence Microscopy Techniques: Techniques like Fluorescence Lifetime Imaging Microscopy (FLIM) can provide information about the molecular environment of a fluorophore. This could potentially be used to study the binding state of fluorescent Ca²⁺ indicators in the presence of a non-fluorescent buffer like 5,5'-Dimethyl BAPTA.

Simultaneous Electrophysiology and Imaging: In excitable cells, combining patch-clamp electrophysiology with high-speed Ca²⁺ imaging allows for the direct correlation of ion channel activity with resulting Ca²⁺ transients. Using 5,5'-Dimethyl BAPTA in such a setup allows for a precise quantitative analysis of how buffering affects the relationship between Ca²⁺ influx and cellular excitability.

These advanced methods, combined with the use of well-characterized tools like 5,5'-Dimethyl BAPTA, will continue to refine our understanding of the intricate and vital role of calcium in cellular physiology.

Q & A

Q. What is the mechanism by which 5,5'-Dimethyl BAPTA disrupts intracellular calcium gradients in plant cells?

5,5'-Dimethyl BAPTA acts as a high-affinity calcium chelator (Kd = 0.15 pM) that binds free Ca²⁺ ions, effectively dissipating the tip-focused calcium gradient critical for polarized growth in plant cells like lily pollen tubes . To validate this, researchers can microinject the compound into cells and monitor Ca²⁺ dynamics using ratiometric dyes (e.g., fura-2). Post-injection, calcium gradients collapse within minutes, correlating with growth arrest .

Q. How should researchers design experiments to load 5,5'-Dimethyl BAPTA into cells without compromising viability?

Two primary methods are used:

  • Microinjection : Direct intracellular delivery via glass micropipettes (5–60 mM pipette concentration) ensures precise control over intracellular buffer concentration (0.1–1 mM post-injection) .
  • AM ester loading : Incubate cells with the membrane-permeable AM ester form (e.g., 5,5'-Dimethyl BAPTA-AM), which is hydrolyzed by cytoplasmic esterases to release the active chelator .
    Key considerations: Validate loading efficiency using fluorescent analogs (e.g., fura-2-free anion) and assess cell viability via organelle zonation and cytoplasmic streaming post-treatment .

Q. What criteria should guide the selection of 5,5'-Dimethyl BAPTA concentrations for calcium buffering?

  • Kd alignment : Match the chelator’s Kd (0.15 pM) to the target Ca²⁺ concentration range. For cytoplasmic Ca²⁺ (~0.1–1 µM), use buffering systems calculated via the MaxChelator software to achieve desired free Ca²⁺ levels .
  • Toxicity thresholds : In pollen tubes, concentrations >1 mM induce irreversible growth arrest, while lower doses (0.1–0.5 mM) permit transient inhibition with potential recovery .

Advanced Research Questions

Q. Why does 5,5'-Dimethyl BAPTA exhibit higher inhibitory activity on pollen tube growth compared to other BAPTA derivatives like 5,5'-difluoro-BAPTA?

Despite similar Kd values, 5,5'-Dimethyl BAPTA’s superior efficacy may stem from enhanced intracellular mobility or differential binding kinetics in high-Ca²⁺ microdomains. For example, in lily pollen tubes, 5,5'-Dimethyl BAPTA achieves 35% growth inhibition at 5–60 mM pipette concentrations, whereas 5,5'-dibromo-BAPTA requires half the concentration for 70% inhibition . Methodological insight: Compare dose-response curves across derivatives while controlling for intracellular diffusion rates using fluorescence recovery after photobleaching (FRAP) .

Q. How can researchers reconcile contradictory data on 5,5'-Dimethyl BAPTA’s effects across different cell types or species?

Discrepancies arise from:

  • Species-specific Ca²⁺ dynamics : In Clivia miniata and Nicotiana alata, 5,5'-Dimethyl BAPTA inhibits growth but with variable recovery rates compared to lily .
  • Buffer localization : Use compartment-specific targeting (e.g., ER vs. cytosol) to dissect spatially restricted Ca²⁺ signaling .
    Analytical approach: Perform parallel experiments in multiple model systems and quantify Ca²⁺ flux using non-ratiometric dyes (e.g., Calcium Green C18) to avoid spectral interference .

Q. What experimental strategies can differentiate calcium chelation from off-target effects (e.g., radical formation) in enzymatic studies?

5,5'-Dimethyl BAPTA can interact with horseradish peroxidase and H₂O₂ to form carbon-centered radicals, detected via ESR spin-trapping with DMPO . To isolate calcium-specific effects:

  • Include radical scavengers (e.g., superoxide dismutase) in assays.
  • Compare results with non-chelating analogs (e.g., 5,5'-dibromo-BAPTA) under identical conditions .

Methodological and Data Analysis Challenges

Q. How should researchers address variability in growth inhibition data post-5,5'-Dimethyl BAPTA treatment?

Variability arises from:

  • Temporal dynamics : Growth cessation occurs within 1–15 minutes, depending on intracellular buffer accumulation rates .
  • Cell recovery : <10% of cells regain normal growth after treatment, necessitating large sample sizes (n > 50) for statistical power .
    Solution: Use time-lapse microscopy to track individual cells and categorize responses as "immediate arrest," "delayed inhibition," or "recovery" .

Q. What controls are essential when studying calcium-dependent pathways with 5,5'-Dimethyl BAPTA?

  • Negative controls : Inject KCl or inert buffers to rule out mechanical/ionic stress .
  • Positive controls : Use calcium ionophores (e.g., A23187) to validate chelator efficacy in depleting Ca²⁺ .
  • Parallel assays : Measure ATP levels and mitochondrial membrane potential to confirm that inhibition is Ca²⁺-specific and not due to cytotoxicity .

Emerging Research Directions

Q. Can 5,5'-Dimethyl BAPTA be used to study calcium’s role in non-plant systems, such as neuronal signaling or immune cell activation?

While primarily used in plant models, its pH insensitivity and rapid kinetics make it suitable for mammalian systems. For example, in osteoblasts, fluorescent analogs (e.g., Calcium Green C18) can track Ca²⁺ translocation modulated by chelators . Challenge: Optimize loading protocols to avoid compartmentalization in organelles .

Q. How can computational modeling enhance the interpretation of 5,5'-Dimethyl BAPTA experimental data?

Integrate kinetic models of Ca²⁺ buffering with experimental data to predict:

  • Buffer binding/unbinding rates in vivo.
  • Spatial gradients under steady-state vs. dynamic conditions.
    Tools like Virtual Cell or COPASI can simulate chelator-Ca²⁺ interactions alongside experimental measurements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.